alpha-L-mannopyranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35810-56-1 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-HGVZOGFYSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Chemical Synthesis Methodologies of Alpha L Mannopyranose and Its Derivatives
Stereoselective Total Synthesis Strategies
Total synthesis provides a pathway to L-mannose derivatives from non-carbohydrate starting materials, offering flexibility and control over the final structure. These strategies often rely on asymmetric reactions or the use of naturally occurring chiral molecules.
The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials to impart chirality to the synthetic target. (−)-Shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, is a versatile precursor for complex chiral molecules. caldic.comuzh.ch Its rigid cyclic structure and multiple stereocenters make it an attractive starting point for the synthesis of various carbohydrates.
An enantiospecific synthesis of shikimic acid from D-mannose has been established, demonstrating the stereochemical relationship between these two chiral pools. dovepress.com The synthesis of L-sugars from (−)-shikimic acid involves a series of stereocontrolled transformations. The general strategy includes the oxidative cleavage of the cyclohexene (B86901) ring in a protected shikimate derivative to generate a linear, functionalized backbone. Subsequent stereoselective reductions, epimerizations, and cyclization steps are then orchestrated to construct the L-mannopyranose ring system with the correct stereochemistry at each chiral center. The inherent chirality of the shikimic acid starting material guides the stereochemical outcome of these transformations, obviating the need for asymmetric catalysts in many steps.
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve high efficiency and selectivity. nih.gov Enzymes offer unparalleled regio- and stereoselectivity under mild reaction conditions, which can simplify complex multi-step chemical syntheses by reducing the need for extensive protecting group manipulations. researchgate.net
In the context of alpha-L-mannopyranose derivatives, chemoenzymatic strategies can be employed in several ways. For instance, enzymes such as lipases can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. nih.gov Hydrolases, like acetyl xylan (B1165943) esterase, can perform highly regioselective deprotection of fully acetylated pyranose derivatives, exposing a single hydroxyl group for subsequent chemical glycosylation. researchgate.net
More advanced strategies involve enzymatic C-H oxidation to introduce hydroxyl groups at specific, non-activated positions with high stereocontrol. Non-heme iron-dependent dioxygenases, for example, can hydroxylate amino acid precursors, a strategy that can be adapted to create the specific stereocenters required for L-sugars. chemrxiv.org A multi-enzyme cascade can be designed where an initial enzymatic deamination of an L-amino acid produces a 2-oxoacid, which then undergoes a stereoselective aldol (B89426) addition catalyzed by an aldolase, followed by an in-situ oxidative decarboxylation to yield a chiral hydroxycarboxylic acid, a key precursor for building the sugar backbone. nih.gov This combination of selective enzymatic steps with robust chemical transformations provides a concise and powerful route to complex chiral molecules like L-mannose derivatives.
Glycosylation Reactions for Selective alpha-Linkage Formation
The formation of the glycosidic bond is a critical step in carbohydrate synthesis. Achieving high stereoselectivity, particularly the thermodynamically less stable alpha-linkage for mannose (an axial bond), requires carefully designed methodologies.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-glycosides, which are stable mimics of natural O-glycosides. Specifically, auxiliary-directed C-H glycosylation enables the direct coupling of a glycosyl donor to an aromatic C-H bond on an acceptor molecule with high regio- and stereoselectivity. chinesechemsoc.org This method has been successfully applied to the synthesis of C-α-mannosyl tryptophan. chinesechemsoc.orgresearchgate.net
The reaction typically proceeds via a palladacycle intermediate formed by the ortho-palladation of an aryl substrate equipped with a directing group, such as picolinamide (B142947). chinesechemsoc.org This stable Pd(II) palladacycle then reacts with a glycosyl donor, like an α-mannosyl chloride, through a concerted oxidative addition mechanism. chinesechemsoc.orgresearchgate.net Subsequent reductive elimination furnishes the C-glycoside with excellent stereocontrol. The use of α-mannosyl chloride donors in these reactions has been shown to yield the C₂-α-mannopyranose product with exclusive α-selectivity. chinesechemsoc.orgnih.gov
Table 1: Examples of Palladium-Catalyzed α-Mannosylation
| Donor | Acceptor | Catalyst/Conditions | Product | Yield | Stereoselectivity (α:β) | Reference |
|---|---|---|---|---|---|---|
| Tetrabenzyl-protected mannosyl chloride | N-Picolinamide-N₁-benzyl-tryptophan | 10 mol % Pd(OAc)₂, KOAc, Toluene, 110 °C | C₂-α-Mannosyl tryptophan derivative | 82% | Exclusively α | chinesechemsoc.org |
| Tetrabenzyl-protected α-mannosyl chloride | o-Iodoaniline / Norbornadiene derivative | Pd₂(dba)₃, Cs₂CO₃, Dioxane, 110 °C | C₄-glycosidic indole (B1671886) derivative | 81% | Exclusively α | nih.gov |
| Tetraallyl-protected α-mannosyl chloride | o-Iodoaniline / Norbornadiene derivative | Pd₂(dba)₃, Cs₂CO₃, Dioxane, 110 °C | C₄-glycosidic indole derivative | 85% | Exclusively α | nih.gov |
| 2,3,4,6-di-O-isopropylidene-α-mannosyl chloride | o-Iodoaniline / Norbornadiene derivative | Pd₂(dba)₃, Cs₂CO₃, Dioxane, 110 °C | C₄-glycosidic indole derivative | 52% | Exclusively α | nih.gov |
The Schmidt trichloroacetimidate (B1259523) method is one of the most widely used and reliable strategies for glycosidic bond formation. nih.govbldpharm.com Glycosyl trichloroacetimidates are stable, easily handled donors that are activated under mildly acidic conditions using a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). nih.gov
For mannosylation, trichloroacetimidate donors inherently favor the formation of the α-glycosidic linkage. This preference is due to the axial orientation of the C2-alkoxy substituent, which sterically disfavors the approach of the acceptor from the β-face. Furthermore, the stereoselectivity can be significantly enhanced by performing the reaction under thermodynamic control, for example, in refluxing toluene. nih.gov This approach allows for the equilibration of an initially formed kinetic product mixture to favor the more stable α-anomer. This method is highly versatile and has been applied to the glycosylation of a wide range of acceptors, including other sugars and peptides on a solid support. nih.govruc.dk
Table 2: α-Mannosylation using Trichloroacetimidate Donors
| Donor | Acceptor | Promoter/Conditions | Product | Yield | Stereoselectivity (α:β) | Reference |
|---|---|---|---|---|---|---|
| Benzyl-protected mannosyl trichloroacetimidate | Carbamoylated peptide on solid phase | Self-promoted, 60 °C, 24h | Mannosylated peptide | Full conversion | α-configuration | ruc.dk |
| Diisopropylidene-protected mannosyl trichloroacetimidate | Carbamoylated peptide on solid phase | Self-promoted, 60 °C, 24h | Mannosylated peptide | Full conversion | α-configuration | ruc.dk |
| Perosamine-derived trichloroacetimidate | Disaccharide acceptor | TMSOTf, Toluene, 70 °C | Trisaccharide | 74% | 5:1 | nih.gov |
The Helferich glycosylation is a classical method that typically involves the reaction of a fully acetylated sugar (a glycosyl acetate) with a hydroxyl acceptor in the presence of an acid catalyst. bldpharm.com The original protocol often used strong protic acids like p-toluenesulfonic acid or Lewis acids such as zinc chloride or stannic chloride at high temperatures. nih.gov
While historically significant, the harsh conditions of the original Helferich method can limit its applicability with sensitive substrates. Modern modifications have been developed to improve the procedure's mildness and stereoselectivity. An improved Helferich method utilizes boron trifluoride etherate (BF₃·OEt₂) in combination with an organic base (e.g., triethylamine (B128534) or pyridine) in an inert solvent. nih.govresearchgate.net These milder conditions allow the reaction to proceed with high stereoselectivity and in good yields. nih.gov The stereochemical outcome of the glycosylation (α or β) can be influenced by the choice of catalyst, solvent, and the specific protecting groups on the glycosyl donor. Although less common now than the trichloroacetimidate method for complex syntheses, the Helferich protocol remains a useful tool for the synthesis of certain glycosides.
Orthoester Intermediate Utilization in Disaccharide Synthesis
The orthoester method is a well-established strategy for the stereoselective synthesis of glycosidic linkages, particularly for the formation of 1,2-trans-glycosides. In the context of mannose chemistry, mannopyranose-derived 1,2-orthoesters serve as effective glycosyl donors. For instance, methyl 1,2-orthoacetates and ortho-benzoates derived from mannopyranose can be activated with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), in a solvent like dichloromethane (B109758) to react with monosaccharide acceptors, yielding disaccharides in good yields. researchgate.net This approach favors glycosylation over the acid-catalyzed rearrangement of the orthoester to the corresponding methyl mannopyranoside. researchgate.net
A key advantage of using orthoester intermediates is the high stereoselectivity, leading predominantly to the formation of α-linked mannopyranosides. This strategy has been successfully employed in the synthesis of short-chain α-(1→2) linked mannopyranosyl oligosaccharides. researchgate.net The reaction proceeds through the activation of the orthoester, followed by nucleophilic attack by a hydroxyl group of the acceptor sugar. The regioselectivity of the glycosylation can also be controlled, with studies showing that methyl 1,2-orthoesters can be used in regioselective glycosylation protocols with monosaccharide diols, demonstrating good regioselectivity. researchgate.net
Synthesis of alpha-L-Mannopyranoside Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents. Methodologies range from the modification of existing hydroxyl groups to the complete alteration of the pyranose ring.
Methyl alpha-D-Mannopyranoside Derivatives
Methyl α-D-mannopyranoside is a common starting material for the synthesis of a variety of derivatives. Regioselective acylation is a frequently used technique to introduce different functional groups at specific positions. For example, direct, one-step cinnamoylation of methyl α-D-mannopyranoside has been employed to selectively produce methyl 6-O-cinnamoyl-α-D-mannopyranoside. nih.gov This selective acylation at the C-6 position is a key step in creating potential antimicrobial agents. nih.gov Following this initial step, further derivatives can be synthesized with high yields. nih.gov The structures of these novel analogues are typically confirmed through comprehensive analysis of their physicochemical properties and spectroscopic data. nih.gov
Similarly, regioselective butyrylation of methyl α-D-mannopyranoside has been achieved through direct acylation methods. researchgate.net The initial 6-O-butyryl derivative can then be converted into 2,3,4-tri-O-acyl derivatives. researchgate.net The synthesis of these compounds has been driven by the interest in carbohydrate derivatives as promising antibacterial and therapeutic agents. nih.gov
| Derivative | Synthesis Method | Starting Material | Key Reagent | Reference |
| Methyl 6-O-cinnamoyl-α-D-mannopyranoside | Unimolar one-step cinnamoylation | Methyl α-D-mannopyranoside | Cinnamoyl chloride | nih.gov |
| Methyl 6-O-butyryl-α-D-mannopyranoside | Direct acylation | Methyl α-D-mannopyranoside | Butyryl chloride | researchgate.net |
| Methyl 2,3,4-tri-O-propionyl-6-O-propionyl-α-D-mannopyranoside | Regioselective acylation | Methyl 6-O-propionyl-α-D-mannopyranoside | Propionyl chloride | researchgate.net |
Glycosidic alpha-Linked Mannopyranose Disaccharides (e.g., Mannobiose, Mannotriosides)
The synthesis of α-linked mannopyranose disaccharides is of great interest due to their presence in biologically important oligosaccharides, such as those found on the surface of pathogens. Various strategies have been developed for their synthesis. One approach involves the coupling of donor and acceptor monosaccharide units promoted by N-iodosuccinimide/silver triflate. nih.gov For instance, the synthesis of α-D-[1,2-¹³C₂]Manp-(1→4)-α-D-Manp-OMe has been achieved using this method, followed by a two-step deprotection procedure. nih.gov
Another strategy focuses on the creation of heteroatom analogues of naturally occurring disaccharides. S/N acetal (B89532) analogues of 1,2- and 1,3-linked mannopyranose disaccharides have been synthesized as potential inhibitors of mannosidase enzymes. nih.govacs.org These syntheses involve the acid-catalyzed condensation of 5-thio-D-mannose with methyl 2-amino-2-deoxy- or 3-amino-3-deoxy-α-D-mannopyranoside. nih.govacs.org It was found that mercuric chloride is a superior catalyst to acetic acid for this reaction. nih.govacs.org
The Koenigs-Knorr condensation, a classical method for glycosidic bond formation, has also been applied to the synthesis of α-D-mannopyranosyl disaccharides. cdnsciencepub.com The reaction of 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl bromide with a suitable acceptor in the presence of a promoter can lead to the formation of the α-linked disaccharide. cdnsciencepub.com
| Disaccharide | Linkage | Synthesis Method | Key Promoter/Catalyst | Reference |
| α-D-Manp-(1→4)-α-D-Manp-OMe | α-(1→4) | N-iodosuccinimide/silver triflate promoted glycosylation | N-iodosuccinimide/silver triflate | nih.gov |
| Methyl 2-amino-2-deoxy-2-N-(5-thio-α/β-D-mannopyranosyl)-α-D-mannopyranoside | α/β-(1→2) S/N acetal | Acid-catalyzed condensation | Mercuric chloride | nih.govacs.org |
| 6-O-α-D-mannopyranosyl-D-glucose | α-(1→6) | Koenigs-Knorr condensation | Silver oxide/Iodine | cdnsciencepub.com |
Anhydro-alpha-D-Mannopyranose Derivatives
Anhydrosugars are valuable synthetic intermediates in carbohydrate chemistry due to their conformational rigidity. The synthesis of 1,6-anhydro-β-D-mannopyranose has been achieved through the microwave-assisted demethanolization of methyl-α-D-mannopyranoside in sulfolane (B150427) without a catalyst. nih.gov This method provides a selective and high-yield route to the desired product. nih.gov
The synthesis of the less common 1,4-anhydro-α-D-mannopyranose has also been reported. chemrxiv.org This was accomplished through the base-mediated intramolecular nucleophilic substitution of 2,3,6-tri-O-benzyl-α-D-mannopyranosyl chloride, followed by deprotection via hydrogenolysis. chemrxiv.org This successful route was developed after several other approaches, including azide-mediated cyclization and N-iodosuccinimide/triflic acid cyclization, proved unsuccessful. chemrxiv.org
| Anhydro-Derivative | Synthesis Method | Starting Material | Key Step | Reference |
| 1,6-Anhydro-β-D-mannopyranose | Microwave-assisted demethanolization | Methyl-α-D-mannopyranoside | Microwave heating in sulfolane | nih.gov |
| 1,4-Anhydro-α-D-mannopyranose | Intramolecular nucleophilic substitution | 2,3,6-Tri-O-benzyl-α-D-mannopyranosyl chloride | Base-mediated cyclization | chemrxiv.org |
Carbasugar Analogues (e.g., 5a-carba-alpha-L-mannopyranose)
Carbasugars, in which the ring oxygen is replaced by a methylene (B1212753) group, are an important class of carbohydrate mimetics. A stereodivergent synthesis of 5a-carba-hexopyranoses has been developed starting from D-mannose. researchgate.net This approach utilizes a 6-exo-dig radical cyclization of an alkynyl derivative of D-mannopyranose to form a highly functionalized cyclohexane (B81311) intermediate. researchgate.net This intermediate can then be converted into various carbasugars, including 5a-carba-β-D-manno- and 5a-carba-α-L-gulopyranose pentaacetates. researchgate.net
Another synthetic route to carbasugar analogues of sedoheptulose (B1238255) 7-phosphate also starts from D-mannopyranose. nih.gov In this multi-step synthesis, key intermediates tetrabenzyl 2-epi-5-epi-valiolone (B1265091) and tetrabenzyl 2-epi-valiolone are prepared and then subjected to a Wittig reaction followed by hydroboration-oxidation to yield the desired carbasugar precursors. nih.gov
| Carbasugar Analogue | Key Synthetic Strategy | Starting Material | Key Intermediate | Reference |
| 5a-Carba-β-D-mannopyranose pentaacetate | 6-exo-dig radical cyclization | D-Mannose | Highly functionalized cyclohexane | researchgate.net |
| 5a-Carba-α-L-gulopyranose pentaacetate | 6-exo-dig radical cyclization | D-Mannose | Highly functionalized cyclohexane | researchgate.net |
| Carba-analogs of sedoheptulose 7-phosphate | Wittig reaction and hydroboration-oxidation | D-Mannopyranose | Tetrabenzyl 2-epi-valiolone | nih.gov |
Halogenated Pyran Analogues
The introduction of halogens into the pyranose ring can significantly alter the biological properties of carbohydrates. Halogenated pyran analogues of D-talose have been synthesized from 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-D-mannopyranose using a halo-divergent strategy. nih.govbeilstein-journals.orgsciety.orgbeilstein-archives.org This approach allows for the introduction of different halogens (F, Cl, Br, I) at the C4 position. nih.govbeilstein-journals.org The synthesis involves the cleavage of the 1,6-anhydro bridge under acetolysis conditions to yield the halogenated talopyranoses as α-anomers in good yields over three steps. beilstein-journals.org
A robust and simple halogeno-divergent strategy has also been described for the synthesis of several pyran interhalide analogues of D-mannose, among others. researchgate.net This method provides access to pyran rings bearing multivicinal interhalide stereocenters. researchgate.net
| Halogenated Analogue | Synthesis Strategy | Starting Material | Key Transformation | Reference |
| Halogenated D-talopyranose analogues | Halo-divergent strategy | 1,6-Anhydro-2,3-dideoxy-2,3-difluoro-β-D-mannopyranose | Cleavage of 1,6-anhydro bridge under acetolysis | nih.govbeilstein-journals.org |
| Halogenated D-mannopyranose analogues | Halogeno-divergent strategy | Not specified | Not specified | researchgate.net |
C-Mannosylated Tryptophan Analogues
The synthesis of C-mannosylated tryptophan, specifically C(2)-alpha-D-C-mannosylpyranosyl-L-tryptophan, is a significant challenge due to the formation of a stable carbon-carbon bond between the anomeric center of mannose and the C2 position of the tryptophan indole ring. chinesechemsoc.orgresearchgate.net This unique linkage is a post-translational modification found in various proteins. chinesechemsoc.orgchinesechemsoc.org Several synthetic strategies have been developed to construct this complex molecule.
One prominent method involves the ring-opening of a 1,2-anhydro-mannose derivative with a lithiated indole derivative. researchgate.netnih.gov This approach establishes the key C-C bond stereoselectively. researchgate.net Another strategy begins with a commercially available alpha-methyl-D-mannoside and proceeds through a 10-step synthesis. nih.gov Key steps in this pathway include the C-glycosidation of a mannose derivative using a stannylacetylene, followed by a Castro indole synthesis, and a scandium-promoted coupling with a serine-derived aziridine (B145994) carboxylate to introduce the amino acid portion. nih.gov
More recently, a palladium-catalyzed auxiliary-directed C-H glycosylation has been developed. chinesechemsoc.orgchinesechemsoc.org This method provides a highly efficient and stereoselective route to the C2-α-Man-Trp unit. chinesechemsoc.org The reaction utilizes a picolinamide (PA) auxiliary on the tryptophan nitrogen to direct a palladium catalyst, which facilitates the coupling of the indole C-H bond with a mannosyl chloride donor. chinesechemsoc.org This streamlined approach avoids the lengthy linear sequences of other methods. chinesechemsoc.org
To overcome the instability of C-Man-Trp to acidic conditions often used for deprotection in peptide synthesis, strategies employing an azide (B81097) group for the amino protection and benzyl (B1604629) ethers for hydroxyl protection have been utilized. researchgate.netnih.gov These protecting groups can be removed under mild, neutral conditions, preserving the integrity of the molecule. researchgate.netnih.gov
Table 2: Comparison of Synthetic Strategies for C-Mannosylated Tryptophan
| Synthetic Strategy | Key Reaction | Mannose Precursor | Tryptophan Precursor | Key Features |
|---|---|---|---|---|
| Nucleophilic Ring Opening | Nucleophilic attack by lithiated indole | 1,2-anhydro mannose | Lithiated tryptophan derivative | Concise and stereoselective formation of the C-C bond. researchgate.netnih.gov |
| Multi-step Linear Synthesis | C-glycosidation with stannylacetylene, Castro indole synthesis | alpha-methyl-D-mannoside derivative | Serine-derived aziridine carboxylate | Builds the tryptophan moiety onto the mannose scaffold. nih.gov |
Multivalent Glycoligand Synthesis for Biological Probes
Multivalent glycoligands are powerful tools for probing biological systems, particularly for studying the interactions between carbohydrates and lectins, which are carbohydrate-binding proteins. rsc.orgnih.gov The multivalent presentation of sugars can mimic their natural arrangement on the cell surface, leading to enhanced binding affinity and avidity through the "glycoside cluster effect". nih.gov
A common and effective strategy for synthesizing these multivalent probes is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". rsc.org This reaction forms a stable triazole linkage between a scaffold molecule bearing multiple alkyne groups and sugar ligands functionalized with an azide group (or vice versa). rsc.org
For example, a multivalent probe displaying α-1,2-mannobiose has been synthesized to mimic high-mannose structures recognized by C-type lectins like DC-SIGN and langerin. rsc.org The synthesis involves:
Ligand Preparation : An α-1,2-mannobiose analogue is synthesized with a linker terminating in an azide group. rsc.org
Scaffold : A central core or macromolecule is prepared with multiple terminal alkyne groups.
Coupling : The azido-functionalized mannose derivative is coupled to the multivalent scaffold using CuAAC conditions. rsc.org
This modular approach allows for the creation of diverse biological probes with varying valencies, linker lengths, and spatial arrangements of the sugar ligands, enabling detailed studies of carbohydrate-protein interactions. nih.gov These synthetic multivalent ligands can act as inhibitors or activators of signaling pathways by clustering cell surface receptors. nih.gov
Table 3: Components for Multivalent Glycoligand Synthesis via CuAAC
| Component | Function | Example Moiety |
|---|---|---|
| Carbohydrate Ligand | The recognition element that binds to the target protein (e.g., lectin). | α-L-mannopyranose, α-1,2-mannobiose |
| Linker/Spacer | Connects the carbohydrate to the scaffold and influences spatial presentation. | Alkyl chain with a terminal azide or alkyne |
| Scaffold/Core | The central structure presenting multiple copies of the ligand. | Precision glycomacromolecules, calixarenes, peptides |
Structural Elucidation and Conformational Analysis of Alpha L Mannopyranose Systems
Advanced Spectroscopic Characterization Methods
The precise structural elucidation and conformational analysis of α-L-mannopyranose, a key monosaccharide in various biological systems, relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's three-dimensional structure, connectivity, and dynamic behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including carbohydrates like α-L-mannopyranose. It provides a wealth of information regarding the chemical environment of individual atoms and their spatial relationships.
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial characterization of α-L-mannopyranose. The chemical shifts (δ) in these spectra are highly sensitive to the electronic environment of each nucleus, offering clues about functional groups and stereochemistry. Coupling constants (J), observed as splitting in the signals, provide information about the dihedral angles between adjacent protons, which is crucial for determining the relative orientation of substituents and the conformation of the pyranose ring.
For α-D-mannopyranose, the enantiomer of α-L-mannopyranose, detailed ¹H and ¹³C NMR data are available and serve as a reference. nih.gov It is important to note that the chemical shifts and coupling constants for α-L-mannopyranose are expected to be identical to those of its D-enantiomer under achiral solvent conditions.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of mannopyranose displays distinct signals for each of its protons. The anomeric proton (H-1) typically resonates at a downfield chemical shift due to its attachment to two oxygen atoms. The coupling constant between H-1 and H-2 (³JH1,H2) is particularly informative for determining the anomeric configuration. In α-mannopyranose, the axial H-1 and equatorial H-2 result in a small coupling constant.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. The anomeric carbon (C-1) is characteristically found in the downfield region (around 90-100 ppm). The chemical shifts of the other ring carbons (C-2 to C-5) and the exocyclic carbon (C-6) provide further structural information.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for α-D-Mannopyranose in D₂O nih.govhmdb.ca
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~4.8-5.2 | ~94-96 |
| 2 | ~3.8-4.0 | ~70-72 |
| 3 | ~3.7-3.9 | ~71-73 |
| 4 | ~3.6-3.8 | ~67-69 |
| 5 | ~3.5-3.7 | ~73-75 |
| 6 | ~3.7-3.8 | ~61-63 |
Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH.
Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals from one-dimensional spectra and for probing through-bond and through-space connectivities.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. slideshare.net Each peak in the 2D spectrum corresponds to a C-H bond, greatly simplifying the assignment of both the ¹H and ¹³C spectra.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying long-range connectivities and for piecing together the carbon skeleton of the molecule.
J-Resolved HMBC (J-HMBC): This advanced technique allows for the measurement of long-range heteronuclear coupling constants, which are valuable for detailed conformational analysis of glycosidic linkages in more complex oligosaccharides containing α-L-mannopyranose units.
The introduction of stable isotopes, such as ¹³C, into the α-L-mannopyranose structure can provide more detailed structural and conformational information. By synthesizing ¹³C-enriched molecules, it becomes possible to measure ¹³C-¹³C coupling constants. These coupling constants, particularly the two-bond (²JCC) and three-bond (³JCC) couplings, are sensitive to the dihedral angles between the coupled carbon atoms and can provide valuable constraints for conformational analysis. The analysis of these coupling constants, often in conjunction with computational modeling, allows for a more refined understanding of the preferred conformations of the pyranose ring in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. The FTIR spectrum of α-L-mannopyranose is characterized by a broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the multiple hydroxyl groups. The region between 3000 and 2800 cm⁻¹ corresponds to the C-H stretching vibrations of the pyranose ring and the hydroxymethyl group. The "fingerprint region," typically from 1500 to 500 cm⁻¹, contains a complex pattern of absorptions arising from C-O stretching and C-C stretching vibrations, as well as various bending vibrations. These patterns are unique to the specific stereochemistry of the molecule and can be used to differentiate between different monosaccharides and their anomers. For instance, subtle differences in the fingerprint region can distinguish between α and β anomers of L-mannose. nist.gov
Interactive Data Table: Typical FTIR Absorption Bands for Mannose mdpi.comthno.org
| Wavenumber (cm⁻¹) | Vibration Type |
| 3600-3200 | O-H stretching |
| 3000-2800 | C-H stretching |
| ~1450 | C-H bending |
| ~1100-1000 | C-O stretching |
| Below 1000 | Fingerprint region (C-C, C-O vibrations, ring deformations) |
Mass Spectrometry (MS) (e.g., GC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a non-volatile molecule like α-L-mannopyranose, it is often necessary to perform a derivatization step prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A common derivatization method is trimethylsilylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. This process increases the volatility of the sugar, allowing it to be analyzed by GC.
In the mass spectrometer, the derivatized α-L-mannopyranose molecule is ionized, typically by electron impact (EI), which causes it to fragment in a predictable manner. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule. Analysis of the masses of the fragment ions can provide valuable information about the structure of the original molecule. Common fragmentation pathways for silylated sugars include cleavage of C-C bonds in the pyranose ring and loss of silylated hydroxyl groups. nih.govresearchgate.netmdpi.com The molecular ion peak (M⁺), corresponding to the intact derivatized molecule, may also be observed, allowing for the determination of the molecular weight.
X-ray Diffraction and Crystallography
X-ray diffraction is a pivotal experimental technique for determining the atomic and molecular structure of a crystalline compound. This method involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern of scattered rays. The angles and intensities of the diffracted X-rays allow crystallographers to generate a three-dimensional electron density map of the crystal's unit cell. From this map, the precise positions of atoms, their chemical bonds, and other structural details can be elucidated. This technique has been fundamental in understanding the three-dimensional structures of a vast array of biological molecules, including proteins and carbohydrates.
Computational Approaches for Conformational Dynamics
Computational methods are indispensable tools for investigating the conformational dynamics of monosaccharides like alpha-L-mannopyranose, providing insights that are often difficult to obtain through experimental techniques alone. These approaches allow for the exploration of the potential energy surface of the molecule, revealing the relative energies of different conformations and the barriers to their interconversion.
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational changes and dynamics of carbohydrates in solution. These simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of the system as a function of its atomic coordinates.
For carbohydrates, several well-established force fields are commonly used, including GLYCAM, GROMOS, and CHARMM. These force fields have been specifically parameterized to accurately model the unique structural and electronic properties of sugars. MD simulations of monosaccharides like mannose in aqueous solution have shown that the pyranose ring is not static but undergoes dynamic fluctuations around its low-energy conformations. These simulations can quantify the populations of different ring puckering states and the rotational preferences of the exocyclic hydroxymethyl group. For example, simulations can reveal the equilibrium between the dominant chair conformations and the transient populations of boat and skew-boat forms.
A study on glycosidic α-linked mannopyranose disaccharides using MD simulations with the CHARMM36 and Drude polarizable force fields in explicit water provided insights into their conformational space. The simulations were able to describe inter-glycosidic proton-proton distances accurately. researchgate.net
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of carbohydrate conformational analysis, DFT calculations are employed to determine the relative energies of different conformers with high accuracy. By calculating the electronic energy of various possible geometries, DFT can identify the most stable conformations and the energy barriers between them.
DFT studies on related monosaccharides, such as D-glucose, have provided detailed information on the relative energies of different chair, boat, and skew-boat conformations. For instance, geometry optimization at the B3LYP/6-311++G** level of theory for alpha- and beta-D-glucopyranose showed that the 4C1 chair conformation is the global energy minimum, with boat and skew-boat conformations being significantly higher in energy. nih.gov Similar calculations for this compound would be expected to yield analogous results, confirming the energetic preference for the chair conformation.
The table below presents hypothetical relative energies for this compound conformers based on typical energy differences found in DFT studies of similar pyranoses.
| Conformer | Relative Energy (kcal/mol) |
| 4C1 Chair | 0.0 |
| 1C4 Chair | 5.0 - 7.0 |
| Boat/Skew-Boat | 4.0 - 10.0 |
Note: This table is illustrative and based on data for related monosaccharides. Specific DFT calculations for this compound are required for precise energy values.
The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying force field. The development of carbohydrate force fields is a hierarchical process that involves several stages of parameterization and validation.
Parameterization: Force field parameters are derived to reproduce a wide range of experimental data and high-level quantum mechanical (QM) calculations. Key target data for carbohydrate force fields include:
Geometries: Bond lengths, bond angles, and dihedral angles from crystallographic data and QM optimizations.
Conformational Energies: Relative energies of different conformers, such as ring puckers and rotamers of exocyclic groups, obtained from QM calculations.
Vibrational Frequencies: Frequencies from infrared and Raman spectroscopy.
Intermolecular Interactions: Interaction energies and geometries with water molecules from QM calculations to ensure proper solvation behavior.
Validation: Once parameterized, the force field is rigorously validated by comparing the results of MD simulations with experimental observables. For carbohydrates, this includes:
Crystal Properties: Reproduction of unit cell dimensions and intramolecular geometries of crystalline sugars.
Aqueous Solution Properties: Comparison of simulated densities and diffusion constants with experimental values.
NMR Observables: Validation against NMR-derived data such as J-coupling constants and Nuclear Overhauser Effects (NOEs), which are sensitive to molecular conformation and dynamics.
Several prominent force fields have been developed and validated for carbohydrates:
GLYCAM: The GLYCAM06 force field is a widely used parameter set for carbohydrates, designed to be compatible with the AMBER force field for proteins and nucleic acids. nih.gov
GROMOS: The GROMOS 53A6GLYC force field is an improved parameter set for hexopyranoses that provides a good description of ring conformations. acs.org
CHARMM: The CHARMM force field for carbohydrates has been extensively developed and validated, with parameters for a wide range of monosaccharides and their linkages. acs.orgnih.gov
The table below summarizes the key features of these force fields.
| Force Field | Key Features | Validation Data |
| GLYCAM06 | Compatible with AMBER, specifically parameterized for carbohydrates. | QM conformational energies, crystal structures, NMR data. nih.gov |
| GROMOS 53A6GLYC | Improved parameters for hexopyranoses, compatible with GROMOS protein force fields. | QM profiles, ring puckering free energies, NMR data. acs.org |
| CHARMM | Hierarchical development, compatible with CHARMM biomolecular force fields. | QM energy surfaces, crystal cell parameters, aqueous densities, NMR coupling constants. acs.orgnih.gov |
Conformational Features and Dynamics of Mannopyranose Ring and Glycosidic Linkages
The biological function of carbohydrates is intimately linked to their three-dimensional structure and conformational flexibility. For this compound, the conformation of the pyranose ring is the most significant structural feature.
The six-membered pyranose ring of this compound is not planar but adopts puckered conformations to minimize steric and torsional strain. The most stable conformations are the chair forms, denoted as 4C1 and 1C4. In the 4C1 conformation, carbon atoms C1 and C4 are on opposite sides of the plane defined by C2, C3, C5, and the ring oxygen. Conversely, in the 1C4 conformation, C1 and C4 are on the same side of this plane.
While the 4C1 chair is the dominant conformation, the pyranose ring can transiently adopt other, higher-energy conformations such as the inverted chair (1C4), boat, and skew-boat forms. These alternative conformations, although less populated, can be important in biological processes such as enzymatic reactions, where the binding of the sugar to an enzyme can stabilize a distorted ring conformation. Computational studies, such as DFT calculations and MD simulations, are crucial for quantifying the relative energies and populations of these different conformers. nih.govnih.gov
Anomeric and Exo-Anomeric Effects
The three-dimensional structure and conformational stability of this compound are significantly influenced by stereoelectronic factors, primarily the anomeric and exo-anomeric effects. These effects describe the preference for specific conformations that arise from orbital interactions, often overriding predictions based solely on steric hindrance.
The exo-anomeric effect is an extension of this principle to the exocyclic group at the anomeric carbon, but it more broadly influences the conformation around the C5-C6 bond, which dictates the orientation of the hydroxymethyl (-CH₂OH) group. wikipedia.orgjournalirjpac.com Rotation around the C5-C6 bond gives rise to three primary staggered rotamers (rotational isomers): gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). The descriptors refer to the dihedral angles of O5-C5-C6-O6 and C4-C5-C6-O6, respectively.
The preference for specific rotamers is governed by a complex interplay of steric repulsions and stereoelectronic interactions, including the exo-anomeric effect. This effect generally describes the preference for a gauche conformation around the C5-C6 bond. wikipedia.org Research on mannose derivatives shows that the gg or the gt rotamer is typically the most populated, while the tg rotamer exists in a small population. researchgate.net The relative populations of these rotamers are sensitive to factors such as the nature of substituents on the pyranose ring and solvent polarity. dypvp.edu.inresearchgate.net For instance, an axial substituent at the C4 position generally favors a gt conformation for the hydroxymethyl group. beilstein-journals.org The stabilization arises from hyperconjugative interactions, such as the delocalization of electron density from the σ orbital of the C5-O5 bond into the σ* antibonding orbital of the C6-O6 bond.
The following tables summarize the key stereoelectronic interactions and the resulting conformational preferences for the hydroxymethyl group in mannopyranose systems.
| Effect | Interacting Orbitals | Description | Conformational Consequence |
|---|---|---|---|
| Anomeric Effect (Endo) | nO5 → σC1-O1 | Donation of electron density from a lone pair on the ring oxygen to the antibonding orbital of the anomeric C-O bond. | Stabilization of the axial position for the C1-OH group (α-anomer). |
| Exo-Anomeric Effect | σC5-O5 → σC6-O6 | Hyperconjugative interaction that stabilizes specific rotamers of the hydroxymethyl group. | Preference for gauche conformations (gg or gt) of the C5-C6 bond. |
| Rotamer | Dihedral Angles (O5-C5-C6-O6, C4-C5-C6-O6) | General Population | Notes |
|---|---|---|---|
| gauche-gauche (gg) | ~ +60°, ~ -60° | Often highly populated | Stabilized by the exo-anomeric effect. researchgate.net |
| gauche-trans (gt) | ~ +60°, ~ 180° | Often highly populated | Population can increase depending on the aglycon and other ring substituents. researchgate.net |
| trans-gauche (tg) | ~ 180°, ~ -60° | Generally low population | Considered the least stable rotamer due to steric and electronic factors. researchgate.net |
Biosynthesis and Metabolic Pathways Involving Alpha L Mannopyranose
Glycosyltransferase-Mediated Biosynthesis
Glycosyltransferases are key enzymes that catalyze the transfer of sugar moieties, such as mannose, from an activated donor molecule to a specific acceptor molecule. This process is central to the biosynthesis of a wide array of glycoconjugates.
Characterization of Specific Mannosyltransferases (e.g., WbdC, WbdB, WbdA, MFPS)
The biosynthesis of mannose-containing polysaccharides is accomplished by a suite of mannosyltransferases with distinct functions. In Escherichia coli serotypes O8 and O9a, three specific mannosyltransferases—WbdC, WbdB, and WbdA—are essential for O-antigen synthesis. nih.gov WbdC and WbdB are conserved enzymes that work sequentially to create an adaptor trisaccharide on a lipid-linked primer. nih.gov Following this, the serotype-specific WbdA enzyme polymerizes the main polysaccharide chain. nih.gov The WbdA mannosyltransferase is a multidomain enzyme; in the O9a serotype, it is bifunctional, possessing both α-(1→2)- and α-(1→3)-mannosyltransferase activities, while in the O8 serotype, it is trifunctional. nih.gov Studies have shown that the N- and C-terminal domains of WbdA are both required for the synthesis of the complete O9a polysaccharide. nih.gov
In a different biological context, the enzyme mannosylfructose-phosphate synthase (MFPS) is a mannosyltransferase responsible for the synthesis of mannosylfructose in the bacterium Agrobacterium tumefaciens. pnas.org This enzyme catalyzes the transfer of a mannosyl group from GDP-mannose to fructose-6-phosphate, initiating a two-step pathway for the production of this important osmolyte. pnas.org
| Enzyme | Organism/Context | Function | Reference |
|---|---|---|---|
| WbdC | Escherichia coli O8/O9a | Transfers the first mannose residue to the lipid-linked primer (β-GlcpNAc-PP-und). | nih.gov |
| WbdB | Escherichia coli O8/O9a | Adds to the structure created by WbdC, forming a conserved adaptor trisaccharide. | nih.gov |
| WbdA | Escherichia coli O8/O9a | A serotype-specific polymerase that adds repeating mannose units to the adaptor. It has multiple functional domains. | nih.govnih.gov |
| MFPS | Agrobacterium tumefaciens | Mannosylfructose-phosphate synthase; transfers a mannosyl group to fructose-6-phosphate. | pnas.org |
Pathways for O-Antigen Biosynthesis in Bacteria (e.g., Escherichia coli O8 and O9a)
The O-antigen is the outermost component of the lipopolysaccharide (LPS) in Gram-negative bacteria and is a major surface antigen. In most E. coli serotypes, O-antigen synthesis follows the Wzx/Wzy-dependent pathway. nih.gov However, serotypes like O8 and O9a utilize a distinct ATP-binding cassette (ABC) transporter-dependent pathway. nih.govnih.govoup.com
The biosynthesis in O8 and O9a strains begins at the cytoplasmic face of the inner membrane on the lipid carrier undecaprenyl phosphate (B84403) (Und-P). nih.govresearchgate.net The process is initiated by the transfer of GlcNAc-1-phosphate to Und-P. oup.com Subsequently, the mannosyltransferases WbdC and WbdB sequentially add mannose residues to create a conserved primer-adaptor structure. nih.gov The serotype-specific polymerase, WbdA, then extends this primer by adding repeating mannose units, forming the final polymannose O-antigen. nih.gov Once synthesized, the completed glycan is exported across the inner membrane by an ABC transporter complex. nih.gov
Biosynthesis of Mannosylfructose (β-fructofuranosyl-α-mannopyranoside)
In Agrobacterium tumefaciens, the nonreducing disaccharide mannosylfructose serves as an important osmolyte, helping the bacterium survive in high-salt environments. pnas.org Its biosynthesis occurs via a two-step metabolic pathway involving an intermediate disaccharide phosphate. pnas.org
Step 1: The enzyme mannosylfructose-phosphate synthase (MFPS) catalyzes the transfer of a mannosyl group from the donor GDP-mannose to the acceptor fructose-6-phosphate. This reaction yields mannosylfructose-6-phosphate. pnas.org
Step 2: The intermediate is then dephosphorylated by the enzyme mannosylfructose-phosphate phosphatase (MFPP), which removes the phosphate group to produce the final product, mannosylfructose, and inorganic phosphate (Pi). pnas.org
The genes encoding these two enzymes, mfpsA and mfppA, are organized in an operon, and their transcription is upregulated in response to salt stress, leading to the accumulation of mannosylfructose within the cell. pnas.org
Integration into N-linked Glycosylation Processes
N-linked glycosylation is a critical post-translational modification of proteins that occurs in all domains of life. asm.org The process involves the attachment of a complex oligosaccharide, or glycan, to an asparagine residue within a specific consensus sequence (Asn-X-Ser/Thr) of a nascent polypeptide chain. wikipedia.org Mannose is a central component of these N-glycans. wikipedia.org
The biosynthesis of N-linked glycans begins in the endoplasmic reticulum (ER) with the assembly of a lipid-linked precursor oligosaccharide on a dolichol phosphate carrier. wikipedia.org This precursor has a conserved structure of Glc₃Man₉GlcNAc₂. wikipedia.orgnih.gov The first five mannose residues are typically derived directly from GDP-mannose, while the subsequent four mannose residues are added via a dolichol-phosphate-mannose donor. oup.comnih.gov
Once assembled, this entire precursor oligosaccharide is transferred en bloc to the asparagine residue of the target protein by the enzyme oligosaccharyltransferase. asm.org Following this transfer, the N-glycan undergoes extensive processing or "trimming" as the protein moves through the ER and Golgi apparatus. This processing involves the sequential removal of glucose and several mannose residues by specific glycosidases, such as class I α-mannosidases, which are highly specific for α1,2-linked mannose residues. wikipedia.orgnih.gov This trimming is essential for proper protein folding and for the subsequent addition of other sugars to form the final mature complex or high-mannose N-glycans. wikipedia.orgnih.gov
C-Mannosylation of Proteins
C-mannosylation is a distinct and unusual form of protein glycosylation where an α-mannose molecule is attached directly to the indole (B1671886) C2 atom of a tryptophan residue via a C-C bond. nih.gov This modification occurs in the endoplasmic reticulum and the mannose is transferred from the donor dolichol-phosphate-mannose. researchgate.net
The acceptor tryptophan residue is typically the first tryptophan in the consensus sequence Trp-x-x-Trp/Cys (W-x-x-W/C). nih.govmdpi.com This motif is commonly found in thrombospondin type I repeats (TSRs) and type I cytokine receptors. nih.govresearchgate.net C-mannosylation is believed to play a crucial role in the proper folding, sorting, and secretion of these substrate proteins. nih.govmdpi.com
Enzymology of C-Mannosyltransferases (e.g., DPY19-related gene products)
The enzymes responsible for C-mannosylation are C-mannosyltransferases, which are encoded by DPY19-related genes. nih.gov In mammals, there are four putative DPY19-like enzymes (DPY19L1-4). pnas.org Research has shown that these enzymes are not redundant but have distinct substrate specificities. pnas.org
For instance, in the C-mannosylation of thrombospondin type 1 repeats (TSRs) containing a WxxWxxWxxC motif, DPY19L1 preferentially mannosylates the first two tryptophan residues. pnas.org In contrast, DPY19L3 favors the third tryptophan in this sequence. pnas.org DPY19L4 appears to have no function in TSR glycosylation. pnas.org This enzymatic specificity allows for differential glycosylation patterns. The C-mannosylation catalyzed by DPY19L1 has been shown to be a prerequisite for the transport of certain proteins, such as the netrin receptor UNC5A, from the endoplasmic reticulum to the cell surface. pnas.org
Catabolic Pathways and Degradation
The primary catabolic pathway for mannose in most organisms, which allows it to enter glycolysis, involves the D-isomer of the sugar. nih.govwikipedia.org Dietary D-mannose is absorbed and enters cells where it is prepared for glycolysis through a two-step process. nih.govoup.com While some enzymes in certain organisms, like Bacillus subtilis, have shown minimal activity with L-mannose, the canonical pathway in mammals relies on D-mannose. nih.gov
The first step in the catabolism of D-mannose is its phosphorylation by the enzyme hexokinase. wikipedia.orgwikipedia.org This enzyme, which also phosphorylates other hexoses like glucose and fructose, transfers a phosphate group from ATP to the C6 position of the sugar. wikipedia.orgebi.ac.uk
The reaction is as follows: D-mannose + ATP → D-mannose-6-phosphate + ADP
This phosphorylation traps the sugar inside the cell, as the charged phosphate group prevents it from easily crossing the cell membrane. wikipedia.org Mammalian hexokinase exhibits a greater affinity for the alpha-anomer of D-mannose compared to the beta-anomer. nih.gov The product, D-mannose-6-phosphate (M6P), is a central molecule that can be directed either into glycosylation pathways or further catabolism. nih.govmdpi.com
The second step involves the enzyme phosphomannose isomerase (PMI), also known as mannose-6-phosphate (B13060355) isomerase (MPI). wikiwand.comwikipedia.org This enzyme catalyzes the reversible isomerization of D-mannose-6-phosphate, an aldose sugar, into D-fructose-6-phosphate (F6P), a ketose sugar. wikipedia.orgwikiwand.com
The reaction is: D-mannose-6-phosphate ⇌ D-fructose-6-phosphate
This step is crucial as it directly links mannose metabolism to glycolysis. wikipedia.org D-fructose-6-phosphate is a key intermediate in the glycolytic pathway and can be further metabolized to generate energy. wikipedia.org The enzyme is highly specific for the D-isomer and its mechanism involves a cis-enediol intermediate. wikiwand.com Phosphomannose isomerase shows a high degree of selectivity for the beta anomer of D-mannose-6-phosphate. wikiwand.com
| Step | Enzyme | Substrate | Product | Source Citation |
|---|---|---|---|---|
| 1. Phosphorylation | Hexokinase | D-Mannose | D-Mannose-6-phosphate | wikipedia.orgebi.ac.uk |
| 2. Isomerization | Phosphomannose Isomerase (PMI/MPI) | D-Mannose-6-phosphate | D-Fructose-6-phosphate | wikiwand.comwikipedia.org |
Biological Roles and Functional Significance of Alpha L Mannopyranose Containing Structures
Structural Component of Glycoconjugates
Alpha-L-mannopyranose is an integral component of glycoconjugates, which are complex carbohydrates linked to proteins or lipids. These structures are vital for cellular function and integrity across different biological kingdoms.
N-linked glycosylation is a critical post-translational modification where an oligosaccharide, or glycan, is attached to a nitrogen atom of an asparagine residue in a protein. wikipedia.org This process begins in the endoplasmic reticulum with the transfer of a common precursor oligosaccharide, which is then modified in the Golgi apparatus to form three main types of N-glycans: high-mannose, hybrid, and complex. wikipedia.orgsigmaaldrich.com
High-mannose type N-glycans are characterized by the presence of numerous mannose residues, often close to the number found in the original precursor oligosaccharide. wikipedia.org These structures consist of a core of two N-acetylglucosamine residues linked to a variable number of mannose residues. sigmaaldrich.com Virus glycoproteins, for instance, often display under-processed oligomannose-type glycans, ranging from Man₅GlcNAc₂ to Man₉GlcNAc₂ structures, which can act as shields on the viral surface. nih.gov
Hybrid and Complex type N-glycans are formed through the sequential action of specific glycosidases and glycosyltransferases in the Golgi. nih.gov Mannosidases trim the terminal mannose residues from the high-mannose structure, allowing for the addition of other monosaccharides, such as N-acetylglucosamine, to create branched structures. sigmaaldrich.comnih.gov The action of α-mannosidase-I is required for the synthesis of hybrid N-glycans, while further trimming by α-mannosidase-II is a prerequisite for the formation of complex N-glycans. nih.gov
| N-glycan Type | Key Structural Feature | Enzymes Involved in Formation |
|---|---|---|
| High-mannose | Contains numerous terminal mannose residues attached to a GlcNAc₂ core. sigmaaldrich.com | Initial glycosyltransferases in the ER. |
| Hybrid | Contains both terminal mannose residues and branches initiated by N-acetylglucosamine. sigmaaldrich.com | α-mannosidase-I, Mgat1 (N-acetylglucosaminyltransferase I). nih.gov |
| Complex | Lacks terminal mannose residues (apart from the core) and has multiple branches (antennae) initiated by N-acetylglucosamine. sigmaaldrich.com | α-mannosidase-I, Mgat1, α-mannosidase-II, Mgat2. nih.gov |
Polysaccharides containing this compound are abundant in the cell walls and capsules of various microorganisms and plants, where they play structural and protective roles. acs.orgnih.gov
Fungi: In fungi such as Candida albicans and Aspergillus fumigatus, mannans (polymers of mannose) are major components of the cell wall. nih.govnih.gov These mannans are often part of glycoproteins and can have complex structures. For example, fungal glycoproteins may feature a core of extended polymeric α-(1→6)-linked mannoses with short α-(1→2)-linked mannose side chains, which can be capped with α-(1→3)-linked mannose residues. nih.gov In Aspergillus fumigatus, a galactomannan (B225805) with a linear mannan (B1593421) core of α-(1→6)- and α-(1→2)-linked mannose is a key cell wall molecule. nih.gov
Bacteria: Bacterial polysaccharides also frequently contain this compound. For instance, the exopolysaccharide from the cold-adapted bacterium Psychrobacter arcticus has a backbone of α-(1→6)-linked mannopyranose units, which is highly branched at the O-2 position. nih.gov These branches are composed of oligosaccharides containing mannose residues substituted at the O-2 or O-3 positions. nih.gov In Streptomyces griseus and Mycobacterium smegmatis, polymethylated polysaccharides are composed of α-(1→4)-linked 3-O-methyl-D-mannose residues. nih.gov
Plants: In plant cell walls, mannans are a type of hemicellulose. acs.orgnih.gov These polysaccharides contribute to the structural matrix of the cell wall. A polysaccharide isolated from fresh longan pulp was found to be composed of several monosaccharides, with mannose being the most abundant (36.5 mol%), and features linkages such as (1→6)-β-Man. frontiersin.org
This compound is a key constituent of complex glycolipids and lipoglycans, particularly in the cell envelope of mycobacteria.
Phosphatidyl-myo-inositol Mannosides (PIMs): PIMs are a family of glycolipids found in the cell envelope of all Mycobacterium species. nih.govwikipedia.orgnih.gov They consist of a phosphatidyl-myo-inositol anchor to which one to six mannose residues are attached. nih.gov PIMs are not only essential structural components but also serve as precursors for the biosynthesis of more complex lipoglycans like lipomannan and lipoarabinomannan. nih.govebi.ac.uk The biosynthesis of PIMs involves a series of mannosyltransferases that add mannose residues to the inositol (B14025) ring. For example, the initial step involves the attachment of a mannose residue to the 2-position of the myo-inositol ring of phosphatidyl-myo-inositol. nih.gov
Lipoarabinomannans (LAMs): LAMs are major, immunologically active lipoglycans in the cell wall of Mycobacterium tuberculosis. nih.gov These complex molecules are anchored in the cell membrane by a PIM unit. The structure of LAM includes a mannan core, which is further decorated with an arabinan (B1173331) domain. Mannose-containing oligosaccharide structures with α-(1→2)-linkages within the LAM of Mycobacterium tuberculosis are critical for recognition by the immune system. nih.gov
Role in Cell Recognition and Cell Signaling
The terminal this compound residues on the surface of glycoconjugates act as molecular signals that are recognized by specific carbohydrate-binding proteins called lectins. nih.gov This interaction is fundamental to a wide array of cell-cell recognition and signaling events. The binding of mannose-containing structures to lectins on the surface of other cells can initiate signaling cascades that regulate processes such as cell adhesion, cell trafficking, and immune responses. nih.govebi.ac.uk For example, the recognition of mannosylated ligands by receptors on immune cells is a key event in distinguishing self from non-self. mdpi.com
Immune System Modulation and Pathogen Recognition
Structures containing this compound are potent modulators of the immune system and are central to the recognition of pathogenic organisms. nih.gov
The innate immune system utilizes a set of germline-encoded pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). doi.org Branched sugars with α-mannose moieties are archetypal PAMPs found on the surface of various microorganisms, including fungi and bacteria. doi.org Recognition of these mannose structures by PRRs on immune cells, such as macrophages and dendritic cells, triggers a cascade of events leading to the elimination of the pathogen and the initiation of an adaptive immune response. doi.orgnih.gov For instance, D-mannose has been shown to have immunoregulatory effects and can ameliorate autoimmune activation in certain models. nih.gov
C-type lectins are a large family of Ca²⁺-dependent carbohydrate-binding proteins that play a crucial role in the immune system. ebi.ac.uknih.gov Several C-type lectins are specialized in recognizing mannose-containing glycans. nih.gov
The Mannose Receptor (CD206): This receptor, primarily expressed on macrophages and dendritic cells, is a key PRR that recognizes terminal mannose, fucose, and N-acetylglucosamine residues on glycosylated molecules. doi.orgnih.gov It is involved in the endocytosis and phagocytosis of various pathogens, including Candida albicans and Leishmania donovani. doi.org The mannose receptor has eight C-type carbohydrate-recognition domains (CRDs) in a single polypeptide, which may help it bind to specific multivalent, mannose-containing glycans. nih.gov
DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin): DC-SIGN is another important C-type lectin expressed on dendritic cells. It recognizes high-mannose N-glycans on the surface of various pathogens, including viruses like HIV and Dengue virus, as well as fungi and bacteria. nih.govnih.gov The interaction of pathogens with DC-SIGN can have dual consequences: in some cases, it leads to pathogen clearance, while in others, it can be exploited by the pathogen to facilitate infection and dissemination. nih.gov
Dectin-2: This C-type lectin is also involved in antifungal immunity. It recognizes α-(1→2)-linked mannose structures in lipoarabinomannans from Mycobacterium tuberculosis, mediating binding and recognition. nih.gov
The binding specificity of these C-type lectins is determined by the arrangement of amino acids within their CRDs. A conserved EPN (Glu-Pro-Asn) motif is commonly associated with mannose/fucose selectivity. nih.govmdpi.com
| C-Type Lectin | Primary Cell Types | Recognized Structures | Key Function |
|---|---|---|---|
| Mannose Receptor (CD206) | Macrophages, Dendritic Cells. nih.gov | Terminal mannose, fucose, N-acetylglucosamine. doi.org | Phagocytosis of pathogens, antigen presentation. doi.orgnih.gov |
| DC-SIGN | Dendritic Cells. nih.gov | High-mannose N-glycans. nih.gov | Pathogen recognition, cell adhesion, immune modulation. nih.gov |
| Dectin-2 | Myeloid cells | α-(1→2)-linked mannose structures. nih.gov | Antifungal immunity, recognition of mycobacteria. nih.gov |
Involvement in Mycobacterial Cell Wall Architecture and Host-Pathogen Interactions
The cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis, is a complex and unique structure that is rich in this compound-containing glycoconjugates. These molecules are critical for the structural integrity of the bacterium and play a central role in its interaction with the host immune system. mdpi.com Key mannosylated components of the mycobacterial cell wall include mannan, lipomannan (LM), and lipoarabinomannan (LAM). mdpi.com
These surface-exposed mannans are among the first points of contact between the bacterium and host cells, such as macrophages. nih.gov The terminal this compound residues of these molecules are recognized by host lectins, including the mannose receptor (MR) and DC-SIGN. nih.gov This interaction mediates the phagocytosis of the mycobacteria by macrophages. However, M. tuberculosis has evolved to exploit this entry route to its advantage. By engaging with specific mannose-binding receptors, the bacterium can modulate the host's immune response, promoting its survival and replication within the macrophage. nih.gov The intricate structure of the mycobacterial cell wall, with its abundance of this compound, is therefore a key determinant of the pathogen's virulence and its ability to establish a persistent infection. mdpi.comnih.gov
Formation of Antigenic Epitopes
This compound-containing structures on the surface of microorganisms can act as potent antigenic epitopes, eliciting an antibody response from the host. A prominent example is the mannan found in the cell wall of the opportunistic fungal pathogen Candida albicans. nih.govnih.gov The complex branched structure of this mannan, with its numerous terminal and internal this compound residues, presents a variety of epitopes that can be recognized by the host's adaptive immune system. nih.gov Similarly, the galactomannan of another important fungal pathogen, Aspergillus fumigatus, is also highly antigenic. frontiersin.org The serological detection of antibodies against these mannan antigens is a valuable tool in the diagnosis of systemic fungal infections. The antigenicity of these this compound-containing structures underscores their importance as key molecular signatures that allow the host to mount a specific immune response against invading fungal pathogens. researchgate.net
Contribution to Protein Folding and Secretion
The attachment of N-linked glycans, which are initially rich in mannose residues, to newly synthesized proteins in the endoplasmic reticulum (ER) is a critical step in ensuring their proper folding and subsequent secretion. The core N-glycan precursor contains nine mannose residues, and the processing of these residues, particularly the trimming of terminal alpha-1,2-linked mannoses, serves as a quality control mechanism. nih.govnih.govmdpi.com
The ER-resident lectins calnexin (B1179193) and calreticulin (B1178941) bind to monoglucosylated high-mannose glycans, acting as chaperones to assist in the correct folding of the attached polypeptide chain. nih.gov If a protein fails to fold correctly, it is retained in the ER, and specific mannosidases trim mannose residues from its N-glycans. mdpi.comresearchgate.net This mannose trimming acts as a signal that targets the misfolded glycoprotein (B1211001) for ER-associated degradation (ERAD), a process where the protein is retro-translocated to the cytosol and degraded by the proteasome. nih.gov For correctly folded glycoproteins, the trimming of mannose residues is a prerequisite for their exit from the ER and transport through the secretory pathway to the Golgi apparatus for further processing and eventual secretion from the cell. nih.govfrontiersin.org Thus, the dynamic addition and removal of this compound residues play a crucial regulatory role in the fidelity of protein folding and the efficiency of the secretory pathway. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| alpha-1,2-Mannobiose |
| This compound |
| Concanavalin A |
| Dectin-2 |
| DC-SIGN |
| FimH |
| Langerin |
| Mannan |
| Mannose-Binding Lectin (MBL) |
Enzymology of Alpha L Mannopyranose Processing Enzymes
Alpha-Mannosidases.
Alpha-mannosidases are enzymes that catalyze the hydrolysis of terminal α-linked mannose residues from a variety of substrates, including glycoproteins and oligosaccharides. oup.com These enzymes are classified into two main classes based on their sequence similarity and inhibitor specificity. oup.com Class I α-mannosidases, found in the endoplasmic reticulum and Golgi apparatus, are involved in the maturation of N-glycans and specifically hydrolyze α1–2-mannosidic linkages. oup.comebi.ac.uk They are typically inhibited by kifunensine (B1673639) and 1-deoxymannojirimycin. oup.com Class II α-mannosidases, which include Golgi α-mannosidase II and lysosomal/acidic α-mannosidases, belong to the GH family 38 and are responsible for hydrolyzing α1–3- and α1–6-mannosidic linkages, as well as α1–2 linkages in the case of lysosomal enzymes. oup.com These enzymes are characteristically inhibited by swainsonine (B1682842). oup.com
Substrate Specificity and Mechanistic Studies.
The substrate specificity of α-mannosidases is a critical aspect of their function, dictating their role in cellular processes. Mechanistic studies, on the other hand, provide insights into how these enzymes catalyze the cleavage of mannosidic bonds.
Due to the structural similarity between α-L-rhamnose (6-deoxy-L-mannose) and α-L-mannose, some microbial α-L-rhamnosidases have been investigated for their potential α-L-mannosidase activity. nih.gov Studies have shown that α-L-rhamnosidases from glycosyl hydrolase (GH) families GH78 and GH106 can exhibit dual substrate specificity, hydrolyzing both α-L-rhamnosyl and α-L-mannosyl linkages. nih.gov
Four α-L-rhamnosidases from these families, expressed and purified from Escherichia coli, all demonstrated both α-L-rhamnosidase and a weaker α-L-mannosidase activity. nih.gov Among these, SpRhaM, a GH106 family α-L-rhamnosidase from Sphingomonas paucimobilis FP2001, showed relatively higher α-L-mannosidase activity compared to the three GH78 enzymes. nih.gov The α-L-mannosidase activity of SpRhaM was found to be pH-dependent, with optimal activity at pH 7.0. nih.gov The weaker α-L-mannosidase activity is attributed to the steric hindrance caused by the hydroxyl group at the C-6 position of L-mannose. nih.gov
| Enzyme Source | GH Family | Optimal pH for α-L-Mannosidase Activity | Relative Activity (%) |
| Sphingomonas paucimobilis FP2001 (SpRhaM) | GH106 | 7.0 | 6.5 |
Data derived from a study on microbial α-L-rhamnosidases showing dual substrate specificity. The relative activity is the percentage of α-L-mannosidase activity compared to the optimal α-L-rhamnosidase activity.
Alpha-mannosidases display a broad range of hydrolytic activity towards various synthetic and natural glycosides. Jack bean α-mannosidase, a widely used tool in glycan analysis, is known to cleave α1–2-, α1–3-, and α1–6-linked mannose residues from different glycoprotein (B1211001) preparations. oup.com
The hydrolytic activity of these enzymes is often assessed using synthetic substrates like p-nitrophenyl-α-D-mannopyranoside. nih.gov In studies comparing the activity of jack bean and almond α-mannosidases, it was observed that these enzymes hydrolyzed p-nitrophenyl-α-D-rhamnopyranoside as efficiently as p-nitrophenyl-α-D-mannopyranoside, suggesting that the hydroxyl group at C-6 does not play a crucial role in substrate discrimination for these particular enzymes. nih.gov
Mammalian endo-α-mannosidase, a GH99 family enzyme, exhibits a more specific activity, hydrolyzing the α-1,2-mannosidic bond within glucosylated N-glycans, such as Glc₁₋₃Man₉GlcNAc₂. pnas.org Its activity is enhanced when the number of mannose residues on the 6'-mannose branch is reduced. pnas.org This enzyme does not show activity on a range of aryl α-mannosides. pnas.org
| Enzyme | Substrate(s) | Linkage Specificity |
| Jack bean α-mannosidase | Glycoproteins, p-nitrophenyl-α-D-mannopyranoside, p-nitrophenyl-α-D-rhamnopyranoside | α1–2, α1–3, α1–6 |
| Almond α-mannosidase | p-nitrophenyl-α-D-mannopyranoside, p-nitrophenyl-α-D-rhamnopyranoside | Not specified |
| Mammalian endo-α-mannosidase | Glucosylated N-glycans (e.g., Glc₁₋₃Man₉GlcNAc₂) | α1–2 |
Design and Evaluation of Enzyme Inhibitors.
The development of specific inhibitors for α-mannosidases is crucial for studying their biological functions and for potential therapeutic applications.
Glycomimetics are molecules that mimic the structure and function of carbohydrates and have been extensively studied as inhibitors of carbohydrate-processing enzymes. nih.gov Iminosugars, which are sugar mimics with a nitrogen atom replacing the ring oxygen, are a prominent class of glycomimetic inhibitors that often bind competitively and reversibly to the active sites of glycosidases. mdpi.com
Examples of successful glycomimetic inhibitors include:
Deoxymannojirimycin (DMJ): A polyhydroxylated piperidine (B6355638) analogue of mannose that shows expected inhibitory activity against α-mannosidases. mdpi.com
Swainsonine: A natural iminosugar that is a potent inhibitor of Golgi and lysosomal α-mannosidases. nih.gov Its co-inhibition of lysosomal α-mannosidase can lead to side effects. nih.gov
1,4-dideoxy-1,4-imino-D-mannitol (DIM): A micromolar inhibitor of Golgi α-mannosidase II, which is structurally similar to swainsonine. nih.gov
The design of glycomimetic inhibitors often involves strategies to improve binding affinity and selectivity, such as deoxygenation to create new hydrophobic interactions and reduce the energetic cost of desolvation. nih.gov
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of an inhibitor influences its biological activity and for designing more potent and selective compounds.
A study on synthetic epimers and analogues of swainsonine revealed important structural features for the inhibition of human α-mannosidases. nih.govnih.gov Of the five epimers tested, only the 8a-epimer and the 8,8a-diepimer of swainsonine were specific and competitive inhibitors of lysosomal α-mannosidases. nih.govnih.gov In contrast, the 8-epimer, 1,8-diepimer, and 2,8a-diepimer showed no significant effect on any α-mannosidases. nih.govnih.gov
The corresponding open-chain analogues, such as 1,4-dideoxy-1,4-imino-D-mannitol, were found to be weaker competitive inhibitors of lysosomal α-mannosidase compared to their cyclic counterparts. nih.govnih.gov
| Inhibitor | Target Enzyme(s) | Kᵢ Value |
| 8a-epimer of swainsonine | Lysosomal α-mannosidases | 7.5 x 10⁻⁵ M |
| 8,8a-diepimer of swainsonine | Lysosomal α-mannosidases | 2 x 10⁻⁶ M |
| 1,4-dideoxy-1,4-imino-D-mannitol | Lysosomal α-mannosidase | 1.3 x 10⁻⁵ M |
| 1,4-dideoxy-1,4-imino-D-talitol | Lysosomal α-mannosidase | 1.2 x 10⁻⁴ M |
| 1,4-dideoxy-1,4-imino-L-allitol | Lysosomal α-mannosidase | 1.2 x 10⁻⁴ M |
Kᵢ values represent the inhibition constants, with lower values indicating stronger inhibition. nih.govnih.gov
Further studies on 1,4-imino-ᴅ-lyxitols and their derivatives have shown that modifications at the C-5 position and N-arylalkylation can significantly impact inhibitory potency and selectivity towards different GH38 α-mannosidases. nih.govnih.gov For instance, 6-deoxy-DIM was identified as a potent inhibitor of Caenorhabditis elegans α-mannosidase II (AMAN-2), which is structurally very similar to human Golgi α-mannosidase II. nih.govnih.gov
Glycosyl Hydrolases (General)
Glycosyl hydrolases are a ubiquitous class of enzymes that catalyze the hydrolysis of the glycosidic linkage between two carbohydrate residues or between a carbohydrate and a non-carbohydrate moiety. Based on their amino acid sequence similarities, these enzymes are classified into numerous families in the Carbohydrate-Active enZymes (CAZy) database. Several of these families contain enzymes that have been identified to act on alpha-L-mannopyranose.
The catalytic action of glycosyl hydrolases typically proceeds via one of two major mechanisms: a retaining mechanism, which preserves the anomeric configuration of the sugar, or an inverting mechanism, which inverts it. This is achieved through the precise positioning of catalytic amino acid residues, commonly aspartate or glutamate, within the enzyme's active site.
A number of microbial α-L-rhamnosidases, which primarily act on α-L-rhamnose, have been shown to also exhibit activity towards the structurally similar α-L-mannopyranose. This cross-reactivity highlights the intricate substrate recognition patterns within these enzyme families. Specifically, enzymes from GH families 78 and 106 have been identified to possess this dual specificity.
Detailed Research Findings
Recent research has shed light on the kinetic properties and substrate preferences of various glycosyl hydrolases that process this compound. These studies are crucial for understanding the biological roles of these enzymes and for their potential applications in biotechnology.
One notable study investigated the activity of α-L-rhamnosidases from GH families 78 and 106 on the synthetic substrate 4-nitrophenyl α-L-mannopyranoside. nih.govresearchgate.netnih.gov All tested enzymes from both families demonstrated the ability to hydrolyze this substrate, although their primary activity remained higher towards their cognate rhamnoside substrates. nih.govresearchgate.netnih.gov
The enzyme SpRhaM, a member of the GH106 family from Sphingomonas paucimobilis, displayed noteworthy α-L-mannosidase activity. nih.gov Kinetic analysis of SpRhaM with 4-nitrophenyl α-L-mannopyranoside revealed a Michaelis constant (Km) of 2.44 mM and a maximum velocity (Vmax) of 57.1 µM/min. researchgate.net This indicates a moderate affinity and catalytic efficiency for the this compound substrate. The optimal pH for this α-L-mannosidase activity was found to be 7.0. nih.gov
In contrast, enzymes from the GH125 family, such as SpGH125 from Streptococcus pneumoniae and CpGH125 from Clostridium perfringens, have been characterized as specific exo-α1,6-mannosidases. nih.gov These enzymes are metal-independent and show activity on 2,4-dinitrophenyl α-D-mannopyranoside (DNP-Man). nih.gov For SpGH125, the second-order rate constant (kcat/Km) for the hydrolysis of DNP-Man was determined to be 0.13 min-1mM-1, while for CpGH125, it was 0.58 min-1mM-1. nih.gov This suggests a relatively low efficiency on this synthetic substrate under the tested conditions. nih.gov
The following interactive data tables summarize the key findings from these research efforts, providing a comparative overview of the characterized glycosyl hydrolases acting on this compound derivatives.
Table 1: Kinetic Parameters of Glycosyl Hydrolases Acting on α-L-Mannopyranose Derivatives
| Enzyme | GH Family | Source Organism | Substrate | Km (mM) | Vmax (µM/min) | kcat/Km (min-1mM-1) | Optimal pH |
| SpRhaM | GH106 | Sphingomonas paucimobilis | 4-nitrophenyl α-L-mannopyranoside | 2.44 | 57.1 | - | 7.0 |
| SpGH125 | GH125 | Streptococcus pneumoniae | 2,4-dinitrophenyl α-D-mannopyranoside | - | - | 0.13 | - |
| CpGH125 | GH125 | Clostridium perfringens | 2,4-dinitrophenyl α-D-mannopyranoside | - | - | 0.58 | - |
Table 2: Substrate Specificity of Glycosyl Hydrolases with Activity on α-L-Mannopyranose
| Enzyme | GH Family | Primary Substrate | Secondary Substrate | Linkage Specificity |
| Various | GH78 | α-L-Rhamnosides | α-L-Mannosides | - |
| SpRhaM | GH106 | α-L-Rhamnosides | α-L-Mannosides | - |
| SpGH125 | GH125 | α1,6-Mannosides | DNP-Man | exo-α1,6 |
| CpGH125 | GH125 | α1,6-Mannosides | DNP-Man | exo-α1,6 |
Advanced Research Applications and Methodologies
Development of Glycomimetics and Glycoconjugate Probes
The development of molecules that mimic the structure and function of native carbohydrates, known as glycomimetics, is a significant area of research. nih.gov These compounds are designed to offer improved properties such as enhanced affinity for their biological targets, increased stability, and better bioavailability. nih.gov For alpha-L-mannopyranose, this involves creating analogues that can effectively compete with the natural ligand for binding to mannose-specific proteins. The design of these glycomimetics often incorporates structural modifications to the pyranose ring or the introduction of non-carbohydrate moieties to achieve desired therapeutic or research applications. nih.gov
Glycoconjugate probes are essential tools for studying the biological roles of carbohydrates. These probes typically consist of a carbohydrate recognition motif, such as this compound, linked to a reporter molecule, which can be a fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope. The modular synthesis of these probes allows for the investigation of carbohydrate-mediated interactions in various biological contexts. For instance, fluorescently labeled this compound derivatives can be used to visualize the localization of mannose-binding proteins on the cell surface or within cellular compartments.
A key strategy in the development of both glycomimetics and glycoconjugate probes is to enhance their binding affinity and specificity. This is often achieved through the principle of multivalency, where multiple carbohydrate ligands are displayed on a single scaffold. This multivalent presentation mimics the natural clustering of carbohydrates on cell surfaces and can lead to a significant increase in binding avidity to target proteins.
| Probe Type | Reporter Group | Application |
| Fluorescent Probe | Fluorescein, Rhodamine, Cyanine dyes | Live cell imaging, flow cytometry, fluorescence microscopy |
| Affinity Probe | Biotin, Digoxigenin | Affinity chromatography, Western blotting, ELISA |
| Photoaffinity Probe | Benzophenone, Phenylazide | Covalent labeling and identification of binding partners |
The synthesis of these advanced tools often involves complex chemical strategies. For example, the introduction of a linker arm at a specific position on the this compound ring is a critical step that allows for the attachment of the reporter group or the multivalent scaffold without significantly disrupting the carbohydrate's interaction with its binding partner. The choice of linker and conjugation chemistry is crucial for the successful application of the resulting probe.
Investigation of Carbohydrate-Protein Interaction Interfaces
The interaction between carbohydrates and proteins is fundamental to a vast array of biological processes, from cell-cell recognition and adhesion to immune responses. nih.gov this compound is specifically recognized by a class of proteins known as lectins, particularly C-type lectins, which play crucial roles in innate immunity by recognizing mannose-containing structures on the surface of pathogens. rsc.org
Detailed structural studies, primarily using X-ray crystallography and NMR spectroscopy, have provided insights into the molecular basis of this compound recognition. These studies reveal that the interaction is typically mediated by a combination of hydrogen bonds, van der Waals forces, and interactions with a coordinated calcium ion in the carbohydrate recognition domain (CRD) of C-type lectins. nih.gov The specific orientation of the hydroxyl groups on the mannopyranose ring is critical for high-affinity binding.
Several key amino acid residues within the lectin's binding site are responsible for coordinating the carbohydrate. These often include conserved residues that form hydrogen bonds with the equatorial hydroxyl groups at the C-3 and C-4 positions of the mannose ring. The axial hydroxyl group at the C-2 position is also a key determinant for distinguishing mannose from other sugars like glucose.
Computational methods, such as molecular docking and molecular dynamics simulations, complement experimental techniques by providing a dynamic view of the binding process. nih.gov These approaches can help to predict the binding affinities of different mannose-containing ligands and to understand the conformational changes that may occur upon binding. nih.gov
| Lectin | Source | Key Interacting Residues (Example) | Biological Role |
| Concanavalin A (ConA) | Jack bean | Asp, Asn, Leu | T-cell mitogen, model for protein-carbohydrate interactions |
| Mannose-Binding Lectin (MBL) | Human serum | Glu, Asn, Asp | Innate immunity, opsonization of pathogens |
| DC-SIGN (CD209) | Human dendritic cells | Glu, Asn, Val | Pathogen recognition (e.g., HIV, Dengue virus), immune modulation |
| Langerin (CD207) | Human Langerhans cells | Glu, Asn, Asp | Pathogen recognition, formation of Birbeck granules |
The study of these interaction interfaces is not limited to monomeric carbohydrate binding. Research has shown that the arrangement of multiple mannose units in oligosaccharides and on the surface of glycoproteins can significantly influence the binding affinity and specificity of lectins. This has led to the investigation of the "glycan array" effect, where the spatial presentation of carbohydrates plays a pivotal role in biological recognition events.
Chemoenzymatic Approaches for Complex Glycan Synthesis
The chemical synthesis of complex glycans containing multiple this compound residues can be a formidable challenge due to the need for stereoselective glycosylation and intricate protecting group manipulations. Chemoenzymatic synthesis has emerged as a powerful alternative that combines the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymatic reactions. nih.govnih.gov This approach allows for the efficient construction of complex oligosaccharides and glycoconjugates that are difficult to access through purely chemical or biological methods. nih.govnih.gov
In a typical chemoenzymatic strategy, a chemically synthesized core structure or precursor containing this compound is used as a substrate for a panel of specific enzymes. grantome.com These enzymes, such as glycosyltransferases and glycosidases, can then be used to elaborate the core structure by adding or removing specific sugar units in a controlled manner. nih.gov
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated donor substrate (e.g., a nucleotide sugar) to an acceptor molecule. Mannosyltransferases, for example, can be used to create specific alpha-linkages between mannose units or to attach mannose to other sugars in a growing glycan chain. The high specificity of these enzymes ensures the formation of the desired glycosidic linkage without the need for protecting groups on the acceptor.
Glycosidases, which normally cleave glycosidic bonds, can be used in synthesis under specific conditions. By using modified substrates or by controlling the reaction equilibrium, glycosidases can be driven to form glycosidic bonds. Engineered glycosidases, known as glycosynthases, are particularly useful as they can catalyze the formation of glycosidic bonds but lack hydrolytic activity.
| Enzyme Class | Function in Synthesis | Example Substrate/Product |
| Glycosyltransferases | Stereospecific formation of glycosidic bonds | UDP-mannose + N-acetylglucosamine -> Man-GlcNAc |
| Glycosidases (transglycosylation) | Formation of glycosidic bonds (equilibrium controlled) | p-Nitrophenyl-α-L-mannopyranoside + acceptor |
| Glycosynthases | Formation of glycosidic bonds (no hydrolysis) | α-L-mannopyranosyl fluoride (B91410) + acceptor |
| Mannosidases (trimming) | Selective removal of mannose residues | High-mannose N-glycan -> trimmed N-glycan |
Chemoenzymatic approaches have been instrumental in the synthesis of libraries of high-mannose type N-glycans, which are crucial for studying their roles in protein folding, quality control in the endoplasmic reticulum, and recognition by the immune system. researchgate.net By combining chemical and enzymatic steps, researchers can systematically vary the structure of these complex glycans and investigate how these structural variations affect their biological function. frontiersin.org
Q & A
Q. What spectroscopic methods are most reliable for identifying α-L-mannopyranose in glycoconjugates?
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural determination. Key parameters include vicinal proton-proton coupling constants (e.g., ) and rotating-frame nuclear Overhauser enhancements (ROEs) to confirm the α-anomeric configuration and pyranose ring conformation. For example, NMR analysis of α-L-mannopyranose linked to tryptophan-7 in human RNase Us demonstrated distinct coupling patterns (e.g., axial-equatorial proton interactions) and ROE correlations between the anomeric proton (H1) and axial H3/H5 protons . Mass spectrometry (MS) complements NMR by confirming molecular weight and fragmentation patterns.
Q. How can researchers synthesize α-L-mannopyranose derivatives for functional studies?
Chemical synthesis often involves regioselective protection/deprotection strategies. For instance:
- Acetylation : Use acetic anhydride in pyridine to protect hydroxyl groups.
- Glycosylation : Employ Schmidt’s trichloroacetimidate method for stereoselective α-linkage formation. Challenges include avoiding β-anomer formation and ensuring solubility. Enzymatic synthesis using α-mannosidases or glycosyltransferases (e.g., GDP-mannose-dependent enzymes) offers higher specificity but requires optimized pH and cofactors .
Q. What are common pitfalls in chromatographic separation of α-L-mannopyranose isomers?
- Column Choice : Use hydrophilic interaction liquid chromatography (HILIC) or ion-exchange columns to resolve polar isomers.
- Solvent Systems : Acetonitrile/water gradients (e.g., 75:25 to 50:50) improve peak resolution.
- Detection : Evaporative light scattering (ELS) or charged aerosol detection (CAD) avoids UV-related limitations for non-chromophoric sugars. Contradictory retention times across studies often stem from variations in column aging or solvent purity .
Advanced Research Questions
Q. How do conformational dynamics of α-L-mannopyranose influence its biological interactions?
NMR and molecular dynamics (MD) simulations reveal that α-L-mannopyranose adopts multiple chair () and twist-boat conformations on the millisecond timescale. For example, in RNase Us glycopeptides, conformational flexibility affects binding to lectins like DC-SIGN. Researchers should perform temperature-dependent NMR (e.g., 278–318 K) to assess energy barriers between conformers and correlate these with biological activity using surface plasmon resonance (SPR) .
Q. What experimental strategies resolve contradictions in α-L-mannopyranose’s biosynthetic pathways?
Discrepancies often arise from isotopic labeling efficiency or enzyme specificity. A dual-method approach is recommended:
- Isotope Tracing : Use -glucose to track mannose incorporation via the Leloir pathway.
- Knockout Models : CRISPR-Cas9 deletion of phosphomannose isomerase (PMI) in cell lines to isolate salvage vs. de novo synthesis routes. Recent studies show conflicting data on GDP-mannose pool sizes under hypoxia, necessitating LC-MS/MS quantification with internal standards (e.g., -GDP-mannose) .
Q. How can researchers design robust assays to study α-L-mannopyranose’s role in immune recognition?
- Lectin Binding Assays : Immobilize α-L-mannopyranose-BSA conjugates on Biacore chips; measure affinity for C-type lectins (e.g., MBL) via SPR.
- Cellular Uptake : Fluorescently tag mannopyranose with Cy5 and monitor dendritic cell internalization using confocal microscopy. Controls must include β-anomers and non-glycosylated analogs to rule out nonspecific interactions. Contradictory results in inhibition studies may stem from differences in glycan valency or buffer ionic strength .
Data Presentation and Reproducibility
Q. What guidelines ensure reproducibility in α-L-mannopyranose research?
- NMR Data : Report acquisition parameters (e.g., pulse sequences, relaxation delays) and reference standards (e.g., DSS for shifts).
- Enzymatic Assays : Include Michaelis-Menten plots with error bars from triplicate runs. Example table for enzyme kinetics:
| Substrate | (mM) | (μmol/min) |
|---|---|---|
| pNP-α-mannoside | 0.45 ± 0.02 | 12.3 ± 0.8 |
| pNP-β-mannoside | 1.20 ± 0.10 | 4.7 ± 0.3 |
Raw data and analysis scripts should be archived in repositories like Zenodo or Figshare, adhering to FAIR principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
